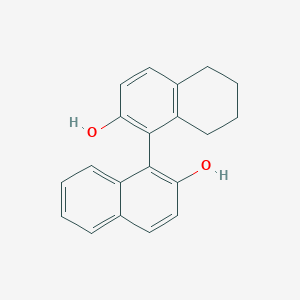

1-(6-Hydroxytetralin-5-yl)-2-naphthol

Description

Historical Perspectives in Polycyclic Phenol Research

The exploration of polycyclic phenols is intrinsically linked to the broader history of aromatic chemistry. Early research in the 19th and 20th centuries focused on the isolation and structural elucidation of compounds derived from coal tar, a primary source of aromatic hydrocarbons. This era laid the groundwork for understanding the fundamental reactions of phenols, such as electrophilic aromatic substitution and their acidic nature. Over time, the focus of research has shifted towards the synthesis of more complex polycyclic phenols and the investigation of their biological activities and material properties. The development of advanced analytical techniques has been crucial in characterizing these often complex molecules and understanding their structure-activity relationships.

Structural Classification and Nomenclature within Tetralin-Naphthol Systems

The compound 1-(6-Hydroxytetralin-5-yl)-2-naphthol is a bi-aryl system where a tetralin moiety is connected to a naphthol moiety. To understand its structure, it is essential to break down its nomenclature:

Tetralin: The base name "tetralin" refers to 1,2,3,4-tetrahydronaphthalene, a naphthalene (B1677914) molecule where one of the two aromatic rings is fully saturated. nih.govwikipedia.org

6-Hydroxytetralin: This indicates that a hydroxyl (-OH) group is attached to the 6th position of the tetralin ring system.

2-Naphthol (B1666908): This signifies a naphthalene ring with a hydroxyl group at the 2-position.

1-(...)-2-naphthol: This part of the name indicates that the tetralin group is attached to the 1-position of the 2-naphthol ring.

-5-yl: This specifies that the point of attachment on the tetralin ring is at the 5th position.

Thus, the full name describes a molecule where the C5 of 6-hydroxytetralin is bonded to the C1 of 2-naphthol. This linkage creates a sterically hindered environment around the hydroxyl groups of both the tetralin and naphthol rings.

Table 1: Properties of Constituent Moieties

| Property | 6-Hydroxytetralin | 2-Naphthol |

| Molecular Formula | C₁₀H₁₂O | C₁₀H₈O |

| Molar Mass | 148.20 g/mol | 144.17 g/mol |

| Appearance | Not readily available | Colorless to yellowish crystalline solid |

| Melting Point | Not readily available | 121-123 °C |

| Boiling Point | Not readily available | 285-286 °C |

| Solubility | Not readily available | Sparingly soluble in water; soluble in alcohols, ethers |

Data for 6-Hydroxytetralin is based on 5,6,7,8-tetrahydro-2-naphthol, which is an isomer. Specific data for 6-hydroxytetralin is not widely published. nih.govnist.gov

Properties

IUPAC Name |

1-(2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)naphthalen-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O2/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22/h1,3,5,7,9-12,21-22H,2,4,6,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIIPKVKLCGYGAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 1 6 Hydroxytetralin 5 Yl 2 Naphthol

Retrosynthetic Analysis of the 1-(6-Hydroxytetralin-5-yl)-2-naphthol Scaffold

A plausible retrosynthetic analysis of this compound suggests that the central C-C bond connecting the tetralin and naphthol rings can be disconnected. This leads to two key building blocks: a functionalized 6-hydroxytetralin and a derivatized 2-naphthol (B1666908). The primary synthetic challenge lies in the selective coupling of these two fragments and the control of the resulting axial chirality, if applicable.

The key disconnection points are:

C5-C1' Bond: The bond between the 5-position of the tetralin and the 1-position of the naphthol can be formed via cross-coupling reactions. This retrosynthetic step would yield a 5-halo-6-hydroxytetralin and a 1-organometallic-2-naphthol derivative (or vice versa).

Alternative Disconnections: While less common, other strategies could involve the construction of one aromatic system onto the other through annulation reactions.

This analysis highlights the importance of robust synthetic methods for preparing regioselectively functionalized hydroxytetralins and substituted naphthols.

Classical and Modern Synthetic Approaches to Hydroxytetralin Moieties

The synthesis of the 6-hydroxytetralin fragment requires precise control over the placement of the hydroxyl group and any other functionalities needed for subsequent coupling reactions.

Regioselective Functionalization of Tetralin Nuclei

The regioselective introduction of a hydroxyl group onto a tetralin scaffold can be achieved through several methods, often starting from readily available precursors.

| Method | Starting Material | Reagents and Conditions | Key Features |

| Friedel-Crafts Acylation/Reduction/Demethylation | Tetralin | 1. Acyl chloride, AlCl₃ 2. H₂, Pd/C 3. BBr₃ | A versatile method for introducing substituents at specific positions, followed by reduction and demethylation to yield the desired hydroxytetralin. |

| Nitration/Reduction/Diazotization/Hydrolysis | Tetralin | 1. HNO₃, H₂SO₄ 2. Sn, HCl 3. NaNO₂, H₂SO₄, H₂O | A classical route for introducing a hydroxyl group via a diazonium salt intermediate. |

| Directed Ortho-Metalation (DoM) | Substituted Tetralin | 1. Directing group (e.g., -CONR₂) 2. Strong base (e.g., n-BuLi) 3. Electrophile (e.g., B(OR)₃), then oxidation | Offers high regiocontrol for the introduction of functional groups ortho to a directing group. |

The synthesis of 5-hydroxy-6-methyl-2-aminotetralin derivatives has been reported, highlighting the development of synthetic sequences to access specific isomers. nih.gov For instance, a key intermediate, 5-methoxy-6-methyl-2-tetralone, was synthesized to produce semirigid congeners of m-tyramine. nih.gov

Stereoselective Syntheses of Hydroxytetralin Building Blocks

For syntheses where the stereochemistry of the tetralin ring is important, enantioselective methods are employed.

| Method | Approach | Catalyst/Reagent | Outcome |

| Asymmetric Hydrogenation | Hydrogenation of a tetralone precursor | Chiral Ru- or Rh-based catalysts | Enantiomerically enriched hydroxytetralins. |

| Chiral Pool Synthesis | Starting from a chiral natural product | Multi-step synthesis | Access to specific enantiomers. |

| Enzymatic Resolution | Kinetic resolution of a racemic hydroxytetralin | Lipases or other hydrolases | Separation of enantiomers. |

The synthesis of enantiomers of N,N-dialkylated 2-amino-8-hydroxytetralins has been accomplished to study their stereoselective interactions with biological receptors. nih.gov Furthermore, the development of cost-effective and sustainable catalytic methods for producing enantiomerically pure chiral amines, which can be precursors to hydroxytetralins, is an active area of research. nih.gov

Synthetic Routes to Substituted Naphthol Architectures

The preparation of the 2-naphthol moiety requires methods for its derivatization, particularly at the 1-position, to enable coupling with the hydroxytetralin fragment.

Derivatization Strategies for 2-Naphthol Units

2-Naphthol is an important and readily available starting material for various organic transformations. researchgate.net Derivatization can be achieved through several electrophilic substitution and metal-catalyzed reactions.

| Reaction Type | Reagent | Position of Substitution | Notes |

| Halogenation | Br₂, Cl₂, I₂ | Primarily at the 1-position | The regioselectivity can be influenced by solvent and temperature. |

| Nitration | HNO₃ | Mixture of isomers, often favoring the 1-position | Requires careful control of reaction conditions. |

| Ortho-Metalation | Strong base (e.g., n-BuLi) after protection of the hydroxyl group | 3-position | Directed by the protected hydroxyl group. |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst | Position of a pre-installed halide | A powerful method for C-C bond formation. |

The derivatization of secondary amines with 2-naphthalenesulfonyl chloride is a known method for analytical purposes and demonstrates the reactivity of the naphthol system. nih.gov In situ derivatization with acetic anhydride (B1165640) is another example of modifying the naphthol structure. researchgate.netdntb.gov.ua

Advanced Structural Characterization and Spectroscopic Analysis of 1 6 Hydroxytetralin 5 Yl 2 Naphthol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic compounds in solution. For 1-(6-hydroxytetralin-5-yl)-2-naphthol, both ¹H and ¹³C NMR spectroscopy are crucial for assigning the isomeric structure and providing insights into the molecule's stereochemistry.

The ¹H NMR spectrum of this compound is expected to exhibit a complex pattern of signals corresponding to the aromatic protons of the naphthyl and tetralin rings, the aliphatic protons of the tetralin moiety, and the hydroxyl protons. The chemical shifts of the aromatic protons would likely appear in the downfield region (typically δ 7.0-8.5 ppm), with their multiplicity providing information about the substitution pattern. The coupling constants between adjacent protons would be instrumental in confirming the connectivity. The aliphatic protons of the tetralin ring would resonate in the upfield region (δ 1.5-3.0 ppm), and their diastereotopic nature could lead to complex splitting patterns, offering clues about the stereochemistry at the chiral centers. The hydroxyl protons would appear as broad singlets, the chemical shift of which can be concentration and solvent dependent.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing the chemical shifts of all unique carbon atoms in the molecule. The aromatic carbons would resonate in the δ 110-160 ppm range, while the aliphatic carbons of the tetralin ring would appear at higher field strengths. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) would be employed to differentiate between CH, CH₂, and CH₃ groups, further aiding in the complete assignment of the carbon skeleton. Two-dimensional NMR techniques, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be essential to definitively establish the connectivity between protons and carbons, and thus confirm the 1,5-substitution pattern on the tetralin ring and the linkage to the 2-naphthol (B1666908) moiety.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound (Note: These are predicted values based on the analysis of similar structures and may vary from experimental data.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Naphthol Moiety | ||

| Aromatic Protons | 7.1 - 8.0 | 110 - 155 |

| Hydroxyl Proton | 5.0 - 9.0 (variable) | - |

| Tetralin Moiety | ||

| Aromatic Protons | 6.5 - 7.5 | 115 - 150 |

| Aliphatic Protons | 1.7 - 2.9 | 20 - 40 |

| Hydroxyl Proton | 4.5 - 8.0 (variable) | - |

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the exact molecular formula of a compound and for gaining structural information through the analysis of its fragmentation patterns. For this compound, HRMS would provide the high-accuracy mass of the molecular ion, allowing for the unambiguous determination of its elemental composition.

Upon ionization, typically using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), the molecule would form a pseudomolecular ion, such as [M+H]⁺ or [M-H]⁻. The high resolving power of the mass analyzer (e.g., Orbitrap or FT-ICR) allows for the differentiation of ions with very similar nominal masses, confirming the molecular formula C₂₀H₁₈O₂.

Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID) of the parent ion, would reveal characteristic fragmentation pathways. The fragmentation of biaryl compounds often involves cleavage of the bond linking the two aromatic systems. For this compound, key fragment ions would likely correspond to the individual hydroxytetralin and naphthol moieties. The fragmentation of the tetralin ring could involve retro-Diels-Alder reactions or the loss of small neutral molecules like water or ethylene. The study of these fragmentation patterns provides valuable structural confirmation.

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 291.1385 | Protonated molecular ion |

| [M-H]⁻ | 289.1228 | Deprotonated molecular ion |

| [C₁₀H₇O]⁺ | 143.0497 | Fragment corresponding to the naphthol moiety |

| [C₁₀H₁₁O]⁺ | 147.0810 | Fragment corresponding to the hydroxytetralin moiety |

X-ray Crystallography for Absolute Stereochemistry and Conformation in Solid State

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry and preferred conformation. For this compound, obtaining suitable single crystals would allow for the precise determination of bond lengths, bond angles, and torsional angles.

The crystal structure would reveal the dihedral angle between the naphthyl and tetralin ring systems, which is a key conformational feature of biaryl compounds. This angle is influenced by steric hindrance between the ortho-substituents and can significantly impact the molecule's properties. In the case of atropisomers, where rotation around the aryl-aryl bond is restricted, X-ray crystallography can be used to determine the absolute configuration (R or S) of the chiral axis.

Furthermore, the crystallographic data would provide detailed information about the intermolecular interactions in the solid state, such as hydrogen bonding involving the hydroxyl groups, and π-π stacking interactions between the aromatic rings. These interactions govern the crystal packing and can influence the material's physical properties.

Table 3: Hypothetical X-ray Crystallographic Data for this compound (Note: This is a hypothetical representation of crystallographic data.)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| β (°) | 98.5 |

| Volume (ų) | 1280 |

| Z | 4 |

| Dihedral Angle (Naphthyl-Tetralin) | ~60-90° |

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification

The IR spectrum of this compound would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibrations of the two hydroxyl groups. The aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretching vibrations of the tetralin ring would be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings would give rise to a series of sharp bands in the 1450-1650 cm⁻¹ region. The C-O stretching vibrations would be located in the 1200-1300 cm⁻¹ range.

Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, would provide complementary information. The aromatic ring breathing modes would be prominent in the Raman spectrum. The C-C stretching vibrations of the biaryl linkage would also be observable. By comparing the IR and Raman spectra, a more complete picture of the vibrational modes of the molecule can be obtained, aiding in the confirmation of its structure.

Table 4: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| O-H Stretch | 3200-3600 | IR |

| Aromatic C-H Stretch | 3000-3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850-2960 | IR, Raman |

| Aromatic C=C Stretch | 1450-1650 | IR, Raman |

| C-O Stretch | 1200-1300 | IR |

A comprehensive search of scientific literature has been conducted to gather information on the computational and theoretical investigations of the chemical compound This compound . The search focused on identifying studies related to quantum chemical calculations, molecular docking, and molecular dynamics simulations as specified in the requested article outline.

Due to the complete absence of specific research findings and data for "this compound" in the areas outlined, it is not possible to generate the requested scientifically accurate and detailed article. The creation of such an article would necessitate the fabrication of data and research findings, which is contrary to the principles of providing factual and verifiable information.

Therefore, the requested article cannot be generated at this time due to a lack of available scientific information on "this compound".

Computational and Theoretical Investigations of 1 6 Hydroxytetralin 5 Yl 2 Naphthol

Molecular Dynamics Simulations

Conformational Flexibility and Dynamics of 1-(6-Hydroxytetralin-5-yl)-2-naphthol in Solution

The three-dimensional shape of a molecule, or its conformation, is critical to its function, particularly its ability to interact with biological targets. The compound this compound possesses significant conformational flexibility due to the rotatable single bond connecting the tetralin and naphthol ring systems, as well as the non-planar nature of the tetralin ring itself.

Computational methods such as molecular mechanics (MM) and molecular dynamics (MD) simulations are employed to explore the conformational landscape of such molecules in a solution environment. These simulations model the interactions between atoms to calculate the potential energy of different conformations, identifying low-energy, stable structures. For related tetralin-based compounds, studies have shown a preference for half-chair conformations of the tetralin ring, with substituents adopting either pseudo-equatorial or pseudo-axial positions to minimize steric hindrance. nih.gov

The dynamics of these conformations are also crucial. MD simulations can track the movement of atoms over time, revealing how the molecule transitions between different conformational states. This provides insight into the molecule's flexibility and the relative populations of different conformers at equilibrium, which is essential for understanding how it might adapt its shape to fit into a protein's binding site.

Simulating Ligand-Protein Complex Stability and Induced Fit Mechanisms

To understand how this compound may exert a biological effect, it is essential to study its interaction with potential protein targets. Molecular docking and molecular dynamics simulations are the primary tools for this purpose.

Docking studies predict the preferred binding orientation of the ligand within the active site of a receptor. These predictions are then used as a starting point for more extensive MD simulations of the ligand-protein complex. nih.gov These simulations, which can span from nanoseconds to microseconds, provide a detailed view of the dynamic interplay between the ligand and the protein. nih.govbiorxiv.org

Key aspects analyzed during these simulations include:

Binding Stability: The stability of the complex is assessed by monitoring the root-mean-square deviation (RMSD) of the ligand and protein atoms over time. A stable simulation indicates a persistent binding mode.

Intermolecular Interactions: The specific interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the aromatic rings of the ligand and amino acid residues, are identified and analyzed. nih.gov

Induced Fit: Both the ligand and the protein are flexible and can undergo conformational changes upon binding. MD simulations can capture this "induced fit" mechanism, where the protein's active site adjusts to accommodate the ligand, often leading to a more stable complex. nih.gov

By calculating the binding free energy, these simulations can provide a quantitative estimate of the ligand's affinity for the protein, helping to rank potential drug candidates.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov The fundamental principle is that the structural or physicochemical properties of a molecule determine its activity. uniroma1.it QSAR models are valuable in drug discovery for predicting the activity of untested molecules, thereby prioritizing synthesis and experimental testing. nih.gov

Development of Predictive Models for Biological Activity Profiles

The development of a robust QSAR model is a systematic process that involves several key steps. nih.gov For a series of compounds related to this compound, the workflow would be as follows:

Data Set Compilation: A dataset of structurally similar compounds with experimentally measured biological activity (e.g., IC50 or Ki values) against a specific target is collected. mdpi.com This dataset is then typically divided into a training set for model development and a test set for external validation. mdpi.com

Descriptor Calculation: Molecular descriptors, which are numerical representations of a molecule's structural, physicochemical, or electronic properties, are calculated for each compound. These can range from simple properties like molecular weight and logP to more complex 2D and 3D descriptors. uniroma1.itmdpi.com

Model Generation: Using the training set, a mathematical equation is generated that links the descriptors (independent variables) to the biological activity (dependent variable). Various statistical methods can be used, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM) or Random Forest. mdpi.commdpi.com

Prediction: Once a model is built and validated, it can be used to predict the biological activity of new, unsynthesized compounds based solely on their calculated descriptors. nih.govarxiv.org

The table below illustrates a hypothetical set of descriptors and the resulting parameters from a QSAR model developed using MLR.

| Descriptor | Description | Coefficient |

| logP | Octanol-water partition coefficient (Lipophilicity) | +0.45 |

| TPSA | Topological Polar Surface Area | -0.12 |

| MW | Molecular Weight | +0.05 |

| nRotB | Number of Rotatable Bonds | -0.20 |

| Model Statistics | ||

| R² (Training Set) | Coefficient of determination | 0.85 |

| Q² (Cross-validation) | Cross-validated R² | 0.71 |

| R²_pred (Test Set) | Predictive R² for the external test set | 0.78 |

This table is for illustrative purposes only and does not represent real experimental data.

Statistical Validation and Applicability Domain Assessment

The reliability of a QSAR model is paramount. jetir.org Therefore, rigorous statistical validation is required to ensure that the model is robust and has strong predictive power. uniroma1.itnih.gov

Statistical Validation involves several metrics:

Goodness-of-Fit (R²): The coefficient of determination (R²) measures how well the model fits the training data. An acceptable model generally has an R² value greater than 0.6. mdpi.com

Internal Validation (Q²): Techniques like leave-one-out cross-validation (LOO-CV) are used to assess the model's internal robustness. The resulting cross-validated correlation coefficient (Q²) should typically be greater than 0.5 for a model to be considered predictive. uniroma1.itmdpi.com

External Validation: The model's true predictive power is evaluated using an external test set of compounds that were not used during model development. nih.govmdpi.com The predictive ability is measured by R²_pred.

Y-Randomization: This test ensures the model is not the result of a chance correlation by repeatedly scrambling the biological activity data and rebuilding the model. A valid model should show very low R² and Q² values for the randomized data. uniroma1.it

Applicability Domain (AD) Assessment is crucial for defining the limitations of a QSAR model. mdpi.com A model can only make reliable predictions for compounds that are similar to those in the training set. tum.denih.gov The AD defines this "chemical space" of reliability. nih.gov Any prediction for a compound that falls outside the AD is considered an extrapolation and is associated with high uncertainty. mdpi.com Various methods, often based on descriptor ranges, leverage, or distance metrics, are used to define the AD, ensuring that the model is used appropriately in practical applications. tum.deresearchgate.net

Based on a comprehensive search of available scientific literature, there is currently no specific published research detailing the pharmacological characterization and receptor ligand interactions of derivatives of the chemical compound “this compound” for the specified targets.

The precise data required to address the outlined sections—Estrogen Receptor (ER) binding, G Protein-Coupled Receptor (GPCR) modulatory activity (specifically GPR84), and Serotonin (B10506) Receptor (5-HTR) ligand properties—for this particular chemical scaffold and its derivatives are not present in the public domain.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the strict, compound-specific outline provided in the instructions. Any attempt to do so would involve unsupported extrapolation from structurally distinct classes of molecules and would not meet the required standards of scientific accuracy for the requested subject.

Pharmacological Characterization and Receptor Ligand Interactions of 1 6 Hydroxytetralin 5 Yl 2 Naphthol Derivatives

Serotonin (B10506) Receptor (5-HTR) Ligand Properties

Agonistic and Antagonistic Profiles at Specific 5-HTR Subtypes (e.g., 5-HT1A, 5-HT7)

No research data is currently available to define the agonistic or antagonistic properties of 1-(6-Hydroxytetralin-5-yl)-2-naphthol or its derivatives at 5-HT1A, 5-HT7, or any other serotonin receptor subtypes. To determine these profiles, functional assays measuring downstream signaling pathways, such as cyclic adenosine (B11128) monophosphate (cAMP) production, would be required. Such studies would reveal whether the compound activates these receptors, blocks the action of the endogenous ligand serotonin, or exhibits partial agonism.

Stereoselectivity in Serotonin Receptor Binding

The stereochemical configuration of a ligand can significantly influence its binding affinity and functional activity at serotonin receptors. However, studies investigating the stereoselectivity of this compound enantiomers at 5-HT receptors have not been published. Future research would involve synthesizing and separating the individual (R)- and (S)-enantiomers of the compound and performing comparative binding and functional assays to determine if one isomer exhibits a higher affinity or different efficacy for specific 5-HT receptor subtypes.

Sigma Receptor (σR) Ligand Activity

Affinity and Selectivity for σ1 and σ2 Receptor Subtypes

There is no published data on the binding affinity of this compound for sigma-1 (σ1) and sigma-2 (σ2) receptors. Radioligand binding assays would be necessary to determine the dissociation constants (Ki) of the compound for both σ receptor subtypes. This would establish its affinity and selectivity profile, indicating whether it preferentially binds to σ1, σ2, or both.

Functional Characterization as Agonists or Antagonists

The functional effects of this compound at sigma receptors remain unknown. To characterize it as an agonist or antagonist, functional assays assessing its impact on intracellular signaling pathways modulated by sigma receptors, such as calcium signaling or modulation of ion channels, would be required.

Dopamine (B1211576) Receptor (DR) Ligand Properties

Binding to D1, D2, and D3 Receptor Subtypes

The affinity of this compound for dopamine D1, D2, and D3 receptor subtypes has not been determined. Competitive radioligand binding studies would be needed to ascertain the Ki values of the compound at these receptors, which would clarify its potential to interact with the dopaminergic system.

Relationship to Known Dopamine Agonists and Antagonists

The chemical structure of this compound presents a unique combination of a hydroxytetralin core linked directly at the C5 position to a 2-naphthol (B1666908) moiety. An analysis of its structural features in the context of well-established structure-activity relationships (SAR) for dopamine receptor ligands reveals significant deviations from the classic pharmacophores of known dopamine agonists, while sharing some characteristics with certain classes of antagonists.

A primary and critical point of divergence is the absence of a basic amino group, which is a hallmark of the vast majority of dopaminergic ligands. The 2-aminotetralin scaffold, for instance, is a foundational element for a large class of potent dopamine agonists. nih.gov This amino group is understood to interact with a conserved aspartate residue in transmembrane helix 3 (Asp114 in the D2 receptor) of dopamine receptors, an interaction considered essential for the binding and activation of these receptors by many agonists. The lack of this crucial functional group in this compound suggests that if it binds to dopamine receptors, it would do so in a manner fundamentally different from these classical agonists.

Furthermore, the substitution pattern on the tetralin ring is pivotal for agonist activity. Potent dopamine agonists derived from the 2-aminotetralin scaffold typically feature a catechol or a bioisosteric equivalent, such as a 5,6-dihydroxy or 6,7-dihydroxy substitution pattern. These hydroxyl groups are believed to engage with serine residues in transmembrane helix 5, contributing to high-affinity binding and receptor activation. While this compound possesses a hydroxyl group at the C6 position of the tetralin ring, it lacks the second adjacent hydroxyl group that would form the catechol moiety crucial for potent agonist activity.

The most striking feature of this compound is the large, sterically demanding 2-naphthol substituent attached directly to the C5 position of the tetralin ring. In the realm of dopamine agonists, substitution at the C5 position is less common and generally involves smaller groups. The introduction of such a bulky, hydrophobic group at this position is likely to be detrimental to agonist activity, as it could sterically hinder the proper orientation of the molecule within the agonist binding pocket of the receptor.

Conversely, some structural characteristics of this compound bear a superficial resemblance to features found in certain dopamine receptor antagonists. Many antagonists are known to possess bulky aromatic moieties that occupy hydrophobic pockets within the receptor structure, which are often extensions of the primary binding site. For instance, docking studies have revealed that the dopamine D3 receptor possesses a large hydrophobic pocket that can accommodate bulky groups such as biphenyl (B1667301) or naphthyl rings. researchgate.net This has been exploited in the design of D3-selective antagonists. nih.gov

Naphthamide derivatives have also been synthesized and shown to bind with high affinity to D2 and D3 dopamine receptors, often acting as antagonists. researchgate.net These compounds feature a naphthalene (B1677914) ring, though it is typically part of a larger, more flexible structure connected to a basic amine via an amide linker. The presence of a naphthyl group in this compound is consistent with the principle that dopamine receptors can accommodate such large aromatic systems. However, in known antagonists, these bulky groups are usually appended to the core pharmacophore through a flexible chain, allowing them to adopt a favorable conformation within the extended binding pocket. The rigid, direct C-C linkage in this compound significantly constrains its conformational flexibility, which may impact its ability to effectively engage with the antagonist binding site.

Lack of Publicly Available Research Data on the Biological Activity of this compound

Following a comprehensive search of scientific literature and databases, no specific information was found regarding the enzymatic modulation and cellular pathway interventions of the chemical compound this compound. The requested article, focusing on its effects on AMP-activated protein kinase (AMPK) and Cyclic AMP-Response Element Binding Protein (CREB), cannot be generated due to the absence of publicly available research data on this specific molecule.

Extensive searches were conducted to locate studies detailing the compound's interaction with the following:

AMP-Activated Protein Kinase (AMPK): No research papers or data could be retrieved that describe the allosteric modulation of the AMPK complex, or the impact on its upstream kinase regulation by this compound.

Cyclic AMP-Response Element Binding Protein (CREB): There is no available information on the potential of this compound to inhibit CREB, specifically through the disruption of KIX-KID protein-protein interactions or by regulating endogenous CREB target gene expression.

Other Enzyme Systems: A broader search for any enzymatic modulation by this compound also yielded no relevant results.

The inquiry for detailed research findings and data tables for this specific compound across the outlined sections did not produce any relevant scientific evidence. Therefore, it is not possible to construct a scientifically accurate and informative article that adheres to the provided structure and content requirements.

Enzymatic Modulation and Cellular Pathway Interventions of 1 6 Hydroxytetralin 5 Yl 2 Naphthol

Other Enzyme Systems and Their Modulation

Investigation of Estrone (B1671321) Sulfatase Inhibition

There is no available research investigating the potential inhibitory effects of 1-(6-Hydroxytetralin-5-yl)-2-naphthol on the enzyme estrone sulfatase.

Profiling Interactions with Other Key Cellular Enzymes

Similarly, no data exists in the public domain that profiles the interactions of this compound with other significant cellular enzymes.

Structure Activity Relationship Sar and Rational Design of 1 6 Hydroxytetralin 5 Yl 2 Naphthol Analogues

Systematic Modification of the Hydroxytetralin Moiety

The hydroxytetralin portion of the molecule offers several avenues for modification that can significantly influence its interaction with biological targets. Key aspects to consider are the position of the hydroxyl group, the introduction of additional substituents, and the degree of saturation of the ring system.

The precise placement of the hydroxyl group on the tetralin ring is a critical determinant of biological activity. Studies on analogous bioactive molecules, such as monophenolic N,N-dialkylated 2-aminotetralins, have demonstrated that the position of the hydroxyl group dictates the molecule's conformational preferences and electrostatic potential, which in turn affects receptor activation. nih.gov For instance, in aminotetralin derivatives, shifting the hydroxyl group from position 8 to other positions can drastically alter affinity and intrinsic activity at serotonin (B10506) receptors. nih.gov This highlights that even subtle changes in the location of a key hydrogen-bonding group can lead to significant differences in biological response. The spatial accessibility of the functional group is a governing factor in its interaction with solvent molecules and, by extension, with receptor binding sites. nih.govresearchgate.net

The introduction of additional substituents to the hydroxytetralin ring can further modulate activity through steric and electronic effects. For example, adding a methyl group can have varied effects depending on its position. In some aminotetralins, a C1-methyl substituent can lead to a significant increase in stereoselectivity of receptor binding, likely due to steric factors that favor a specific binding conformation. nih.gov However, the wrong stereochemistry or placement of such a group can also lead to a complete loss of activity. nih.gov The impact of various substituents on the tetralin ring of related compounds has been explored, showing that both the nature and position of the substituent are key to modulating biological effects. nih.gov

Table 1: Hypothetical Influence of Hydroxyl Position on the Tetralin Moiety

| Hydroxyl Position | Expected Impact on Activity | Rationale |

| 6-OH (as in parent) | Establishes a specific hydrogen bonding pattern and dictates the relative orientation of the naphthol moiety. | The original position is likely optimized for a particular binding pocket. |

| 7-OH | Alters the hydrogen bond vector, potentially leading to interaction with different amino acid residues in the binding site. | Positional isomerism is known to drastically affect biological activity. nih.gov |

| 8-OH | Changes the molecule's overall shape and electronic distribution, which could switch receptor selectivity or activity profile. | Studies on 8-OH-DPAT analogues show high sensitivity to substituent placement at this position. nih.govnih.gov |

The partially saturated nature of the tetralin ring imparts a specific three-dimensional shape that is distinct from a fully aromatic naphthalene (B1677914) or a fully saturated decalin ring. This conformation is often crucial for fitting into a specific protein binding pocket. The aromatic portion of the tetralin ring is planar, while the aliphatic part adopts a non-planar chair or half-chair conformation. nih.govnih.gov This combination of rigidity and flexibility is a key feature in many bioactive molecules.

Replacing the tetralin moiety with a fully aromatic naphthalene ring would result in a planar, more rigid structure. While this might enhance π-stacking interactions with aromatic residues in a receptor, it would lose the specific 3D conformation of the original molecule. jocpr.com Studies comparing tetralin and naphthalene analogues have shown that this change can significantly alter receptor affinity and selectivity. researchgate.net For example, in a series of sigma receptor ligands, the tetralin-based compounds showed different affinity profiles compared to their naphthalene counterparts. researchgate.net

Conversely, replacing the tetralin with a fully saturated decalin ring would introduce much greater conformational flexibility and remove the potential for aromatic interactions. The electronic character also differs significantly; the aromatic ring of tetralin activates adjacent carbons toward oxidation, a property absent in decalin. nih.gov The loss of the aromatic π-system would likely abolish any activity dependent on π-π or cation-π interactions with the receptor. Aromatic rings are known to be crucial for binding to many biological targets due to their ability to participate in various non-covalent interactions. jocpr.com

Table 2: Comparison of Tetralin Moiety with Analogues of Different Saturation States

| Moiety | Key Structural Features | Potential Impact on Receptor Recognition |

| Tetralin | Planar aromatic ring fused to a non-planar saturated ring. | Offers a defined 3D shape with potential for both hydrophobic and aromatic interactions. |

| Naphthalene | Fully aromatic and planar. | Enhances potential for π-stacking but loses the specific 3D conformation, potentially reducing selectivity. |

| Decalin | Fully saturated and highly flexible (cis/trans isomers). | Lacks aromatic interaction capabilities; increased flexibility may lead to an entropic penalty upon binding. |

Systematic Modification of the Naphthol Moiety

The 2-naphthol (B1666908) moiety is another critical component for the biological activity of the parent compound, offering opportunities for modulation through substitution and by leveraging the properties of its hydroxyl group.

The electron-rich aromatic system of the 2-naphthol ring is a prime site for substitution to fine-tune the molecule's properties. chemicalbook.com The introduction of various functional groups can alter its electronic nature, lipophilicity, and steric profile, thereby influencing its biological efficacy. mdpi.commdpi.comedu.krdresearchgate.netresearchgate.net

Structure-activity relationship studies on various naphthol derivatives have shown that both the type and position of substituents are critical. For example, in a series of pyrazolopyridinyl pyrimidine (B1678525) derivatives, fluoro substitution at the ortho position of an aromatic ring was found to be crucial for inhibitory activity, more so than meta or para substitutions. nih.gov In other cases, the introduction of electron-withdrawing or electron-donating groups can significantly perturb the electronic and hydrophobic parameters of the ring, which in turn affects absorption, distribution, metabolism, and excretion (ADME) properties as well as target affinity. researchgate.netresearchgate.net Studies on 1-[2-Thiazolylazo]-2-naphthol compounds have also shown that substitutions on the naphthol ring can significantly impact their inhibitory potency. acs.org

Table 3: Predicted Effects of Substituents on the Naphthol Moiety

| Substituent Type | Position | Predicted Effect on Efficacy | Rationale |

| Electron-withdrawing (e.g., -F, -Cl, -CF3) | Ortho/Para to OH | May enhance acidity of the hydroxyl group, potentially improving hydrogen bond donor strength. Can also engage in specific halogen bonding. | SAR studies often show a preference for specific halogen substitutions and positions. nih.govnih.gov |

| Electron-donating (e.g., -OCH3, -CH3) | Ortho/Para to OH | Could increase electron density of the ring system, possibly enhancing π-stacking interactions. | The electronic nature of aromatic systems influences reactivity and binding. nih.gov |

| Bulky groups (e.g., -tBu) | Any position | May introduce steric hindrance, which could either be detrimental by preventing binding or beneficial by enforcing a more active conformation. | Steric effects can be profound, often favoring non-planar conformations in biaryl systems. plos.org |

The hydroxyl group of the 2-naphthol moiety is a pivotal functional group, capable of acting as both a hydrogen bond donor and acceptor. researchgate.net This dual capability allows it to form strong, directional interactions with polar residues such as aspartate, glutamate, serine, or threonine within a protein's binding site. nih.govresearchgate.net The formation of such hydrogen bonds is fundamental for molecular recognition and can significantly contribute to the binding affinity of the ligand. mdpi.comresearchgate.net

Metabolic studies of drugs often show that the introduction of a hydroxyl group onto an aromatic ring can modify the pharmacodynamics of the molecule. nih.gov The hydroxyl group can anchor the hydrophobic aromatic ring into a specific pocket on the receptor, thereby enhancing, retaining, or in some cases, attenuating the activity of the parent compound. mdpi.com The specific orientation of the hydroxyl group is critical, as its hydrogen-bonding capacity is highly directional. nih.gov In the context of 1-(6-hydroxytetralin-5-yl)-2-naphthol, this hydroxyl group is likely a key pharmacophoric feature, and its removal or replacement with a group that cannot form hydrogen bonds (e.g., a methoxy (B1213986) group) would be expected to significantly reduce or abolish activity.

Linker Chemistry and its Influence on Pharmacological Profiles

The direct C-C bond between the hydroxytetralin and naphthol rings defines this compound as a biaryl compound. In such structures, the "linker" is the single bond, and its primary influence on the pharmacological profile is through controlling the relative orientation of the two aromatic systems.

The rotational freedom around this single bond determines the molecule's conformational preferences. nih.govnih.gov The ground state of biaryl systems can be planar or non-planar, depending on the interplay between resonance stabilization (which favors planarity) and steric or electrostatic repulsion between ortho substituents (which favors non-planar, twisted conformations). plos.orgnih.gov The specific dihedral angle adopted by the molecule upon binding to its target is often a critical factor for activity. For some receptors, a more rigid, planar conformation is preferred, while for others, a twisted, non-planar arrangement is necessary to fit the binding pocket. researchgate.netacs.org

Introducing a physical linker, such as a methylene (B1212753) (-CH2-), ether (-O-), or short alkyl chain, between the two moieties would fundamentally alter the molecule's pharmacological profile. Such a linker would increase the distance and flexibility between the two ring systems. This could be advantageous if the binding pocket is large and requires the two moieties to span a greater distance. However, it would also introduce a higher degree of conformational freedom, which can be entropically unfavorable for binding. Studies on bis-3-chloropiperidines with different aromatic linkers have shown that the nature of the linker (e.g., its electronic properties and rigidity) significantly influences the compound's reactivity and biological activity. nih.gov

Table 4: Influence of Linker Modification on Pharmacological Profile

| Linker Type | Conformational Freedom | Potential Pharmacological Impact |

| Direct C-C Bond (Biaryl) | Rotationally restricted by ortho substituents. | Favors a specific range of dihedral angles, potentially leading to high affinity and selectivity if the preferred conformation matches the receptor's active site. nih.gov |

| Methylene (-CH2-) | Increased flexibility and distance between rings. | May allow interaction with binding pockets that are too large for the parent biaryl. Could decrease affinity due to a higher entropic penalty upon binding. |

| Ether (-O-) | Introduces a bent geometry and alters electronic properties. | Changes the spatial relationship between the two moieties and introduces a potential hydrogen bond acceptor. |

| Short Alkyl Chain (e.g., -CH2CH2-) | Significantly increased flexibility and distance. | Allows for much greater conformational sampling, which could be beneficial for targets with less defined binding sites but may also lead to off-target effects. |

Optimization of Linker Length, Rigidity, and Stereochemistry

The linker region, which bridges the hydroxytetralin and naphthol pharmacophores, is a key area for optimization. Its length, flexibility, and the stereochemical orientation of any constituent groups can profoundly affect how the molecule presents its binding motifs to a biological target.

Key Research Findings on Linker Optimization:

| Linker Modification | Predicted Impact on Activity | Rationale |

| Varying Length | Modulates the distance between the two aromatic systems, potentially optimizing interactions with distinct binding pockets on a receptor. | A shorter or longer linker may be required to achieve the optimal spatial orientation for concurrent binding of both the hydroxytetralin and naphthol moieties. |

| Altering Rigidity | Can pre-organize the molecule into a more favorable conformation for binding, reducing the entropic penalty upon interaction with the target. | Introduction of double bonds, cyclic structures, or sterically hindering groups can restrict conformational freedom. |

| Introducing Stereocenters | Can lead to diastereomers with significantly different biological activities and selectivities. | The specific spatial arrangement of substituents on the linker can either facilitate or hinder optimal binding to a chiral biological target. nih.gov |

For instance, studies on indolinobenzodiazepine antibody-drug conjugates have demonstrated that the stereochemistry of a dipeptide linker (L-Ala-L-Ala vs. other diastereomers) significantly impacts the therapeutic index, highlighting the critical nature of linker stereochemistry. nih.gov

Introduction of Diverse Chemical Scaffolds for Linker Region Exploration

Replacing a simple alkyl chain linker with more complex chemical scaffolds can introduce new interaction points and refine the molecule's properties. The introduction of groups capable of forming hydrogen bonds, ionic interactions, or hydrophobic interactions can enhance binding affinity and selectivity.

Examples of Diverse Linker Scaffolds and Their Potential Effects:

| Linker Scaffold | Potential Advantages |

| Piperazine or Piperidine Rings | Introduce basic nitrogen atoms for potential ionic interactions and provide a degree of conformational rigidity. |

| Peptide Fragments | Offer a variety of side chains for diverse interactions and can be designed for specific enzymatic cleavage. |

| Triazole Rings | Can act as hydrogen bond acceptors and provide a stable, rigid connection between the two main moieties. |

Stereochemical Considerations in Ligand Design

The inherent chirality of many biological targets, such as receptors and enzymes, means that the stereochemistry of a ligand is a crucial factor in its design and activity.

Enantiomeric Synthesis and Chiral Recognition by Biological Targets

For a molecule like this compound, which would possess at least one stereocenter in the tetralin ring and potentially atropisomerism due to restricted rotation between the two aromatic systems, the synthesis of individual enantiomers is essential for understanding their distinct biological profiles. It is common for one enantiomer to exhibit significantly higher affinity or a different mode of action compared to its mirror image.

The separation of enantiomers can be achieved through various techniques, including chiral chromatography, which utilizes chiral stationary phases to differentiate between the spatial arrangements of the molecules. medwinpublishers.com The principle of chiral recognition relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, leading to differential retention times. researchgate.netmdpi.com

Diastereomeric Influences on Activity and Selectivity

When multiple stereocenters are present in a molecule, as would be the case with a substituted linker in analogues of this compound, diastereomers are formed. Unlike enantiomers, diastereomers have different physical properties and can exhibit vastly different biological activities and selectivities.

Systematic variation of the stereochemistry at each chiral center allows for a detailed exploration of the three-dimensional requirements of the binding site. This approach can lead to the identification of a specific diastereomer with an optimal combination of potency and selectivity. This principle is well-established in drug design, where subtle changes in the spatial orientation of a functional group can switch a molecule from an agonist to an antagonist or significantly alter its receptor subtype selectivity.

Chemical Biology Applications and Tool Development of 1 6 Hydroxytetralin 5 Yl 2 Naphthol

Development of Molecular Probes for Target Identification and Validation

Molecular probes are indispensable tools in chemical biology for identifying the cellular targets of bioactive small molecules and validating their engagement. A common strategy involves modifying the parent compound with a reactive group or a tag for subsequent pull-down experiments and proteomic analysis.

For 1-(6-Hydroxytetralin-5-yl)-2-naphthol, a molecular probe could be conceptualized by introducing a photo-activatable cross-linking group, such as a diazirine, and an affinity tag, like biotin, via a flexible linker. The design of such a probe would aim to minimize steric hindrance to retain the binding affinity of the parent molecule for its putative target.

Table 1: Hypothetical Design Parameters for a Molecular Probe Derived from this compound

| Parameter | Design Consideration | Rationale |

| Parent Scaffold | This compound | Provides the core structure for target interaction. |

| Photo-reactive Group | Phenyl-diazirine | Upon UV irradiation, forms a reactive carbene that covalently links the probe to its binding partner. |

| Affinity Tag | Biotin | Enables the capture and isolation of the probe-target complex using streptavidin-coated beads. |

| Linker | Polyethylene glycol (PEG) | A flexible and hydrophilic linker to spatially separate the tag from the core scaffold, reducing interference with target binding. |

The application of such a probe would involve treating cells or cell lysates with the probe, followed by UV irradiation to induce cross-linking. The biotinylated protein complexes would then be enriched and subjected to mass spectrometry to identify the protein targets of this compound.

Design of Fluorescent Ligands for Live-Cell Imaging and Mechanistic Studies

The intrinsic fluorescence of the naphthol moiety provides a foundational element for the design of fluorescent ligands. Naphthalene (B1677914) derivatives are known to be environmentally sensitive fluorophores, with their emission properties often changing upon binding to a target protein or entering a different cellular microenvironment. This characteristic can be exploited for live-cell imaging and for studying the mechanism of action of the parent compound.

A fluorescent ligand based on this compound could be developed by conjugating a solvatochromic fluorophore, such as a naphthalimide, to one of the hydroxyl groups. The choice of fluorophore and the attachment point would be critical to ensure that the biological activity of the core scaffold is preserved.

Table 2: Spectroscopic Properties of a Hypothetical Fluorescent Ligand

| Property | Value | Conditions |

| Excitation Maximum (λex) | 420 nm | In phosphate-buffered saline (PBS) |

| Emission Maximum (λem) | 550 nm | In PBS |

| Quantum Yield (Φ) | 0.15 | In PBS |

| Stokes Shift | 130 nm | - |

Such a fluorescent ligand would enable the visualization of the subcellular localization of its target in real-time using fluorescence microscopy. Furthermore, techniques like Förster Resonance Energy Transfer (FRET) could be employed to study protein-protein interactions induced by the ligand.

Application in Cell-Based Assays for Signaling Pathway Elucidation

Cell-based assays are crucial for understanding how a compound modulates cellular signaling pathways. Given that hydroxytetralin and naphthol derivatives are known to interact with various receptors and enzymes, it is plausible that this compound could influence specific signaling cascades.

To investigate this, a series of reporter gene assays could be employed. In these assays, cells are engineered to express a reporter protein (e.g., luciferase or green fluorescent protein) under the control of a promoter that is responsive to a particular signaling pathway.

Table 3: Potential Signaling Pathways Modulated by this compound

| Signaling Pathway | Reporter Gene Construct | Predicted Effect |

| Estrogen Receptor Signaling | ERE-Luciferase | Agonist or antagonist activity |

| NF-κB Signaling | NF-κB-Luciferase | Inhibition of inflammatory responses |

| MAPK/ERK Signaling | SRE-Luciferase | Modulation of cell proliferation and differentiation |

By treating these reporter cell lines with this compound and measuring the reporter activity, one could elucidate which signaling pathways are affected by the compound.

Utilization in Radioligand Binding Assays for Receptor Occupancy and Quantification

Radioligand binding assays are a gold standard for quantifying the interaction of a ligand with its receptor. creative-bioarray.com This technique involves the use of a radiolabeled form of the ligand to measure its binding affinity (Kd) and the density of receptors (Bmax) in a given tissue or cell preparation. creative-bioarray.com

To utilize this compound in such assays, a radiolabeled version would need to be synthesized, typically by incorporating tritium (³H) or carbon-14 (¹⁴C). This radioligand could then be used in saturation binding experiments to determine its affinity for a specific receptor.

Table 4: Hypothetical Radioligand Binding Assay Parameters

| Parameter | Description |

| Radioligand | [³H]-1-(6-Hydroxytetralin-5-yl)-2-naphthol |

| Tissue/Cell Preparation | Membrane homogenates from cells overexpressing a target receptor |

| Assay Buffer | 50 mM Tris-HCl, pH 7.4 |

| Incubation Time and Temperature | 60 minutes at 25°C |

| Non-specific Binding Determination | Incubation in the presence of a high concentration of a known non-radiolabeled competitor |

Competition binding assays could also be performed, where the ability of unlabeled test compounds to displace the radioligand from its receptor is measured. This would allow for the screening of compound libraries to identify other molecules that bind to the same target.

Future Research Directions and Translational Potential

Exploration of Novel Biological Targets and Therapeutic Areas for the Compound

The unique structural characteristics of 1-(6-Hydroxytetralin-5-yl)-2-naphthol, which combines a tetralin and a naphthol moiety, suggest a potential for interaction with a variety of biological targets. The hydroxytetralin portion is a feature of compounds that have been investigated for their effects on dopamine (B1211576) and serotonin (B10506) receptors. For instance, analogs of 2-aminotetralin have been studied as agonists for serotonin 5-HT1 receptors, which are implicated in conditions like migraine and neuropathic pain. nih.gov The 5-HT1A, 5-HT1B, and 5-HT1D receptor subtypes are particularly relevant targets for drug development in various disorders. nih.gov

Furthermore, the phenolic nature of the compound suggests potential activity at other receptor types. The serotonin 5-HT6 receptor, which is exclusively expressed in the central nervous system (CNS), has emerged as a promising target for treating cognitive dysfunction. nih.gov Antagonists of the 5-HT6 receptor have shown potential in preclinical models for enhancing memory and learning. nih.gov Given that many CNS-active compounds are polycyclic aromatic structures, exploring the affinity of this compound for such receptors could unveil new therapeutic applications.

The exploration of this compound should not be limited to well-established targets. Unbiased screening against a wide range of receptors, enzymes, and ion channels could identify entirely new mechanisms of action and, consequently, novel therapeutic indications.

Advanced Computational Approaches in Rational Drug Discovery and Optimization

Computational chemistry offers powerful tools for accelerating the discovery and optimization of novel therapeutic agents. torvergata.itnih.gov These methods can be instrumental in elucidating the structure-activity relationships of this compound and guiding the design of more potent and selective analogs.

Key computational approaches that can be applied include:

Molecular Docking: This technique can predict the binding orientation of this compound to the active site of a target protein. This information is crucial for understanding the molecular basis of its activity and for designing modifications to improve binding affinity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models can be used to predict the activity of new, unsynthesized analogs, thereby prioritizing synthetic efforts.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time. nih.gov This can help in understanding the stability of the interaction and the conformational changes that occur upon binding.

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target. nih.gov This information can be used to search for other compounds with similar features in large chemical databases.

pKa Determination: Computational methods can accurately predict the pKa of phenolic compounds, which is a critical parameter influencing their pharmacokinetic and pharmacodynamic properties. torvergata.itmdpi.com

By leveraging these computational tools, researchers can rationally design and optimize derivatives of this compound with improved therapeutic profiles.

Integration with Systems Biology and Omics Data for Holistic Understanding

The primary omics technologies that can be integrated are:

Genomics: To identify genetic variations that may influence an individual's response to the compound.

Transcriptomics: To measure changes in gene expression levels in response to treatment with the compound, revealing the cellular pathways that are affected.

Proteomics: To quantify changes in protein levels and post-translational modifications, providing a direct measure of the compound's effect on cellular machinery. researchgate.net

Metabolomics: To analyze the changes in the levels of small-molecule metabolites, offering a functional readout of the compound's impact on cellular metabolism.

By integrating these multi-omics datasets, researchers can construct detailed models of the compound's mechanism of action. mdpi.comenergy.gov This can lead to the identification of novel biomarkers for efficacy and can help in personalizing treatment strategies.

Opportunities for Collaborative Interdisciplinary Research in Polycyclic Phenol Chemistry

The study of polycyclic phenols like this compound is an inherently interdisciplinary endeavor. Progress in this field will require close collaboration between experts from various disciplines.

| Discipline | Contribution |

| Organic Chemistry | Design and synthesis of novel analogs with improved properties. nih.gov |

| Medicinal Chemistry | Optimization of lead compounds to enhance efficacy and reduce toxicity. |

| Pharmacology | In vitro and in vivo evaluation of the biological activity of the compounds. |

| Computational Chemistry | Application of in silico methods for rational drug design and discovery. nih.govresearchgate.net |

| Systems Biology | Integration of multi-omics data for a holistic understanding of drug action. nih.gov |

| Clinical Medicine | Translation of preclinical findings into clinical applications and patient care. |

Such collaborations can foster innovation and accelerate the translation of basic scientific discoveries into new therapies. The development of platforms and consortia dedicated to the study of polycyclic aromatic compounds could facilitate these interactions and provide the necessary resources for comprehensive investigation.

Q & A

Q. What are the recommended synthetic routes for 1-(6-Hydroxytetralin-5-yl)-2-naphthol, and how can structural purity be validated?

Methodological Answer: The synthesis of naphthol derivatives typically involves multi-component condensation or stepwise functionalization. For example, analogous compounds like 1-amidoalkyl-2-naphthols are synthesized via Lewis acid-catalyzed reactions (e.g., montmorillonite K10 clay, sulfamic acid) involving aryl aldehydes, 2-naphthol, and acetamide . For this compound, a plausible route includes:

Functionalization of tetralin : Introduce hydroxyl groups via Friedel-Crafts alkylation or enzymatic hydroxylation.

Coupling with 2-naphthol : Use cross-coupling agents (e.g., palladium catalysts) or acid-mediated condensation.

Purification : Column chromatography followed by recrystallization.

Validation :

- IR spectroscopy : Confirm hydroxyl (3200–3600 cm⁻¹) and aromatic C=C (1450–1600 cm⁻¹) stretches.

- ¹H NMR : Identify substituent integration (e.g., hydroxyl protons at δ 5–6 ppm, aromatic protons at δ 6.5–8.5 ppm) .

- Melting point analysis : Compare with literature values to assess purity.

Q. What systemic toxicological effects should be prioritized in preliminary safety assessments of this compound?

Methodological Answer: Based on toxicological frameworks for naphthalene derivatives (e.g., 1-methylnaphthalene), prioritize:

- Hepatic and renal effects : Monitor biomarkers like ALT/AST (liver) and BUN/creatinine (kidney) in animal models.

- Respiratory toxicity : Assess lung histopathology post-inhalation exposure.

- Hematological effects : Evaluate red/white blood cell counts and hemoglobin levels.

Refer to standardized protocols in Table B-1 (systemic effects categories) from ATSDR’s toxicological profiles .

Q. How can researchers design initial biological activity screens for this compound?

Methodological Answer: Adopt a tiered approach:

In vitro assays :

- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria.

- Antioxidant potential : DPPH radical scavenging assay.

Cytotoxicity screening : MTT assay on human cell lines (e.g., HepG2, HEK293).

Mechanistic insights : Molecular docking to predict binding affinity with targets like HIV protease (analogous to 1-amidoalkyl-2-naphthols) .

Advanced Research Questions

Q. How should researchers address contradictions in toxicity data between in vitro and in vivo models for this compound?

Methodological Answer:

Dose-response reconciliation : Compare NOAEL (no-observed-adverse-effect level) in vivo with IC₅₀ values in vitro, adjusting for metabolic differences (e.g., cytochrome P450 activation).

Species-specific metabolism : Use hepatic microsomal assays to identify metabolites unique to humans vs. rodents.

Toxicogenomics : RNA-seq or proteomics to map pathways (e.g., oxidative stress, apoptosis) diverging between models.

Reference ATSDR’s data gap prioritization framework (Section 6.2) to justify follow-up studies .

Q. What experimental strategies optimize the yield of this compound in multi-step syntheses?

Methodological Answer:

- Catalyst screening : Test Brønsted vs. Lewis acids (e.g., p-TSA vs. Ce(SO₄)₂) for condensation efficiency .

- Solvent optimization : Compare polar aprotic (DMF, DMSO) vs. protic (ethanol, water) solvents in reflux conditions.

- Temperature gradients : Use DOE (Design of Experiments) to identify ideal reaction temperatures for each step.

- Byproduct mitigation : Introduce scavengers (e.g., molecular sieves) for water removal in esterification steps .

Q. How can computational methods enhance mechanistic understanding of this compound’s biological activity?

Methodological Answer:

- QSAR modeling : Correlate substituent electronegativity/logP with antimicrobial/antioxidant activity.

- Molecular dynamics simulations : Simulate binding stability to targets (e.g., bacterial DNA gyrase).

- ADMET prediction : Use tools like SwissADME to forecast bioavailability and toxicity risks.

Cross-validate predictions with experimental data from in vitro assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.